molecular formula C12H20ClN5 B15112467 1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine

1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B15112467
M. Wt: 269.77 g/mol
InChI Key: VZEQZQNWXQQSSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of isopropyl and methyl groups, as well as a pyrazolylmethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of appropriate pyrazole derivatives with isopropyl and methyl substituents. The synthetic route may include the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Substitution Reactions: Introduction of the isopropyl and methyl groups can be achieved through alkylation reactions using appropriate alkyl halides.

    Formation of the Pyrazolylmethyl Substituent: The pyrazolylmethyl group can be introduced through the reaction of a pyrazole derivative with a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine: Similar structure but with a pyrrol substituent instead of a pyrazolylmethyl group.

    1-isopropyl-4-methyl-1H-pyrazol-3-amine: Lacks the pyrazolylmethyl substituent.

    4-methyl-1-isopropyl-1H-pyrazol-3-amine: Similar structure but with different substituent positions.

The uniqueness of this compound lies in its specific substituent pattern, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

4-methyl-N-[(1-methylpyrazol-3-yl)methyl]-1-propan-2-ylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-9(2)17-8-10(3)12(15-17)13-7-11-5-6-16(4)14-11;/h5-6,8-9H,7H2,1-4H3,(H,13,15);1H

InChI Key

VZEQZQNWXQQSSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=NN(C=C2)C)C(C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.